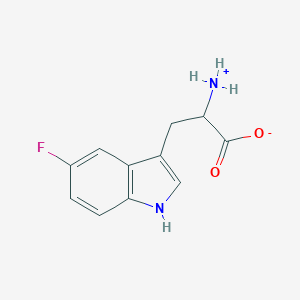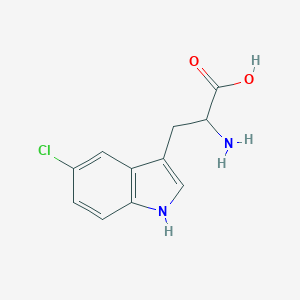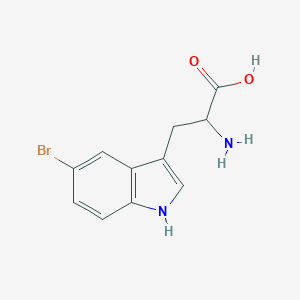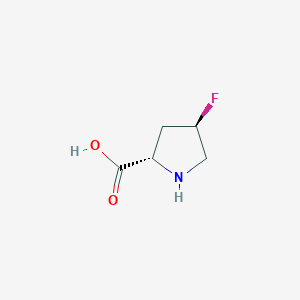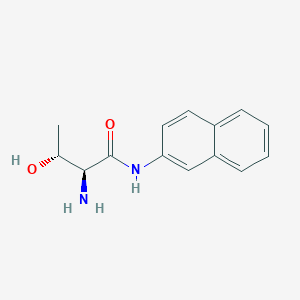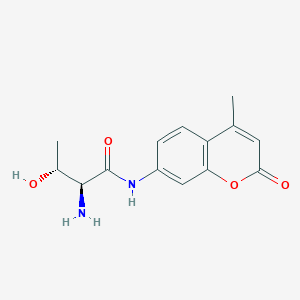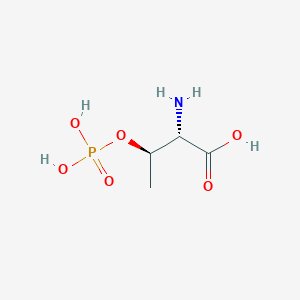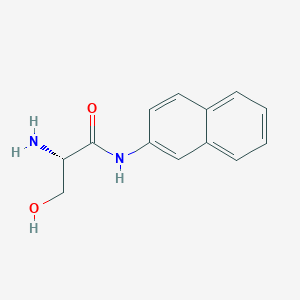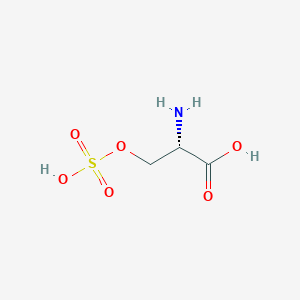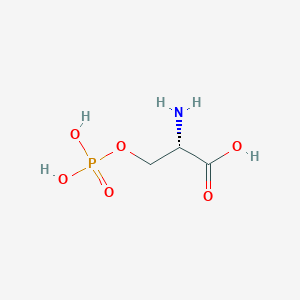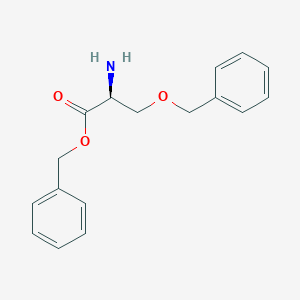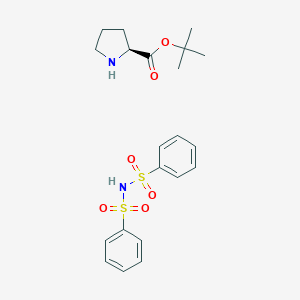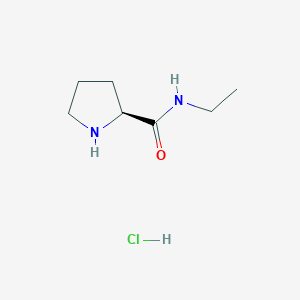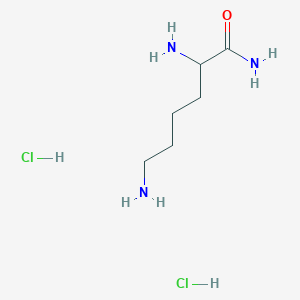
(S)-2,6-Diaminohexanamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include information on the compound’s appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound can undergo, including its reactivity with other substances and any catalysts that may affect these reactions .Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, solubility in various solvents, density, and other physical properties. Chemical properties might include acidity or basicity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
-
DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride)
- Application : DAPI is a blue fluorescent probe that fluoresces brightly upon selectively binding to the minor groove of double-stranded DNA. Its selectivity for DNA and high cell permeability allows efficient staining of nuclei with little background from the cytoplasm. DAPI is a classic nuclear counterstain for immunofluorescence microscopy, as well as an important component of high-content screening methods requiring cell-based quantitation of DNA content .
- Methods of Application : The compound is cell-permeable and is effective for fixed-cell staining and quantitation of DNA content .
- Results or Outcomes : DAPI has greater photostability than Hoechst dyes, although Hoechst 33342 can be used for live cell imaging while the use of DAPI is confined to fixed cells .
-
Trientine dihydrochloride salt (TETA 2HCL)
- Application : Trientine dihydrochloride salt is a copper-chelating agent used in the treatment of Wilson’s Disease .
- Methods of Application : The compound is administered as a medication .
- Results or Outcomes : The treatment has been demonstrated to be effective, but the compound is unstable at room temperature and requires storage at 2–8 °C .
-
Octenidine dihydrochloride (OCT)
- Application : Octenidine dihydrochloride exhibits potent inhibition of hyphal growth in C. albicans .
- Methods of Application : The compound is applied to the organism in a laboratory setting .
- Results or Outcomes : The inhibitory effect extends to biofilm formation and the disruption of mature biofilm .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2,6-diaminohexanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVJLPYZQDCKV-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Diaminohexanamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

